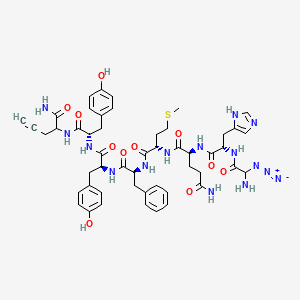![molecular formula C16H17ClN2O2 B10851539 N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)
N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide: is a synthetic organic compound characterized by the presence of a glycinamide moiety linked to a benzyl group substituted with a chlorobenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the benzyl ether.
Amidation Reaction: The benzyl ether is then reacted with glycine or glycinamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide can undergo oxidation reactions, particularly at the benzyl ether moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiol-substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: In biological research, this compound is studied for its ability to interact with specific enzymes and proteins, making it a valuable tool in enzyme inhibition studies.
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to increased levels of neurotransmitters in the brain. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Safinamide: Another monoamine oxidase inhibitor with a similar structure but different substituents on the benzyl ether moiety.
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease, with a different core structure but similar enzyme inhibition properties.
Uniqueness: N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its binding affinity to monoamine oxidase enzymes, making it a potent inhibitor compared to other similar compounds.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylamino]acetamide |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-5-1-13(2-6-14)11-21-15-7-3-12(4-8-15)9-19-10-16(18)20/h1-8,19H,9-11H2,(H2,18,20) |
InChI Key |
OIWXOGDFIRHEKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


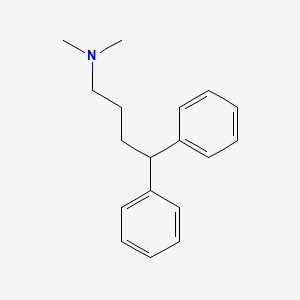
![N-{4-[(benzylamino)sulfonyl]-1-naphthyl}benzamide](/img/structure/B10851472.png)

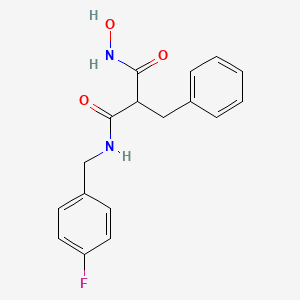
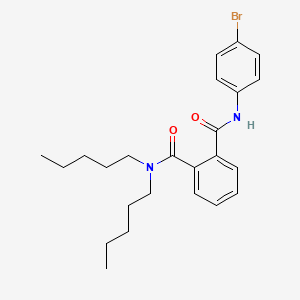
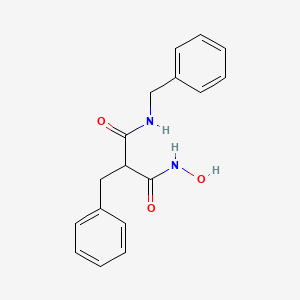
![N1-[4-(Phenylmethoxy)phenyl]-D-glutamine](/img/structure/B10851503.png)
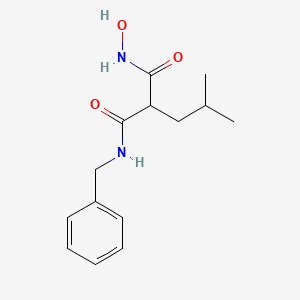
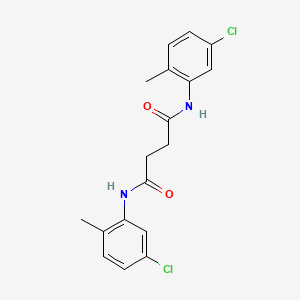
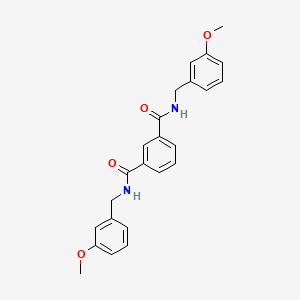

![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

